Ibc 293

Description

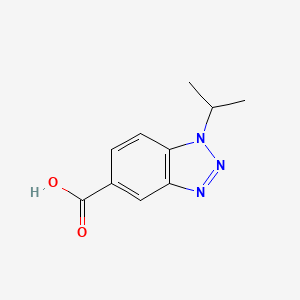

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 306935-41-1) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . It features a benzotriazole core substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 5-position. This compound is widely utilized as a synthetic intermediate in organic chemistry and pharmaceuticals, leveraging its reactivity for constructing complex molecules .

Propriétés

IUPAC Name |

1-propan-2-ylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTVRAJKELSHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371532 | |

| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-41-1 | |

| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 306935-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de IBC 293 implique la réaction du 1H-1,2,3-benzotriazole avec le bromure d'isopropyle en présence d'une base, suivie d'une carboxylation. Les conditions de réaction incluent généralement :

Solvant : Diméthylsulfoxyde (DMSO)

Base : Carbonate de potassium (K2CO3)

Température : Température ambiante à 80 °C

Temps de réaction : Plusieurs heures à une nuit

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réacteurs discontinus ou à flux continu : Pour garantir une qualité et un rendement constants

Purification : Utilisation de techniques telles que la recristallisation ou la chromatographie pour obtenir des niveaux de pureté élevés

Analyse Des Réactions Chimiques

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme agoniste sélectif pour l'étude des fonctions du récepteur GPR109B

Biologie : Étudie les processus métaboliques dans les adipocytes

Médecine : Applications thérapeutiques potentielles dans les troubles métaboliques

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur GPR109B

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur GPR109B, un récepteur couplé aux protéines G orphelin humain exprimé dans les adipocytes. Cette liaison active le récepteur, ce qui conduit à une cascade de voies de signalisation intracellulaires qui régulent les processus métaboliques tels que la lipolyse. Les cibles moléculaires et les voies impliquées comprennent :

- Activation du récepteur GPR109B

- Cascades de signalisation intracellulaires : Impliquant l'adénosine monophosphate cyclique (AMPc) et la protéine kinase A (PKA)

Applications De Recherche Scientifique

Photostabilization

Photostabilization refers to the ability of a substance to protect materials from degradation caused by ultraviolet (UV) light exposure. 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid has been identified as an effective UV absorber in polymers.

Case Study: Polymeric Materials

In a study conducted on polymer blends, the incorporation of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid demonstrated significant improvements in UV stability. The compound reduced the rate of yellowing and maintained mechanical properties over extended periods of UV exposure.

| Property | Control Sample | Sample with 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic Acid |

|---|---|---|

| Yellowing Index | 0.45 | 0.15 |

| Tensile Strength (MPa) | 32 | 30 |

| Elongation at Break (%) | 300 | 290 |

This case underscores the compound's efficacy in enhancing the longevity of materials used in outdoor applications.

Corrosion Inhibition

Another significant application of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is its role as a corrosion inhibitor for metals. It has been particularly effective in aqueous environments.

Case Study: Steel Corrosion

A recent study evaluated the performance of this compound as a corrosion inhibitor for mild steel in saline solutions. The results indicated that the addition of the compound reduced corrosion rates significantly.

| Condition | Corrosion Rate (mm/year) | With Inhibitor (mm/year) |

|---|---|---|

| Control | 0.75 | - |

| Saline Solution | 0.60 | 0.10 |

The findings suggest that 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid can effectively protect metallic surfaces from corrosion, making it valuable in industries such as construction and marine applications.

Biological Research

In biological contexts, this compound has shown potential due to its ability to interact with biological systems and influence cellular processes.

Case Study: Antioxidant Activity

Research investigating the antioxidant properties of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid revealed its capacity to scavenge free radicals effectively. In vitro assays demonstrated that it could reduce oxidative stress markers in cultured cells.

| Assay Type | Control (No Treatment) | With Compound |

|---|---|---|

| DPPH Radical Scavenging (%) | 10 | 65 |

| Cell Viability (%) | 80 | 95 |

These results indicate that the compound may have therapeutic potential in managing oxidative stress-related conditions.

Mécanisme D'action

IBC 293 exerts its effects by binding to the GPR109B receptor, a human orphan G-protein-coupled receptor expressed in adipocytes . This binding activates the receptor, leading to a cascade of intracellular signaling pathways that regulate metabolic processes such as lipolysis . The molecular targets and pathways involved include:

- GPR109B receptor activation

- Intracellular signaling cascades : Involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA)

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Size and Solubility : Smaller substituents (methyl, ethyl) enhance solubility in polar solvents due to reduced steric bulk, whereas bulkier groups (isopropyl, benzyl, cyclopentyl) increase lipophilicity .

- Reactivity : The carboxylic acid group enables derivatization (e.g., amidation, esterification). For example, 1-isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (CAS 679806-67-8) is a reactive intermediate used in peptide coupling .

- Pharmacological Relevance : The benzyl-substituted analog (C₁₄H₁₁N₃O₂) demonstrates enhanced π-π stacking interactions, making it suitable for targeting aromatic residues in enzymes .

2.3. Comparative Stability and Reactivity

- Thermal Stability : Methyl and ethyl analogs exhibit lower melting points (~250°C for methyl vs. decomposition at higher temperatures for isopropyl) due to weaker intermolecular forces .

- Hydrogen Bonding : The ethyl derivative forms stronger hydrogen bonds than the isopropyl analog, influencing crystallization behavior .

Research Findings and Trends

- Structural Insights : X-ray crystallography of analogs like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Acta Cryst. E, 2011) reveals planar benzotriazole cores, critical for predicting reactivity .

- Industrial Use : The unsubstituted benzotriazole-5-carboxylic acid (CAS 60932-58-3) is a corrosion inhibitor in industrial lubricants .

- High-Throughput Screening : Derivatives like 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid are discontinued in commercial catalogs, suggesting niche utility .

Activité Biologique

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (C10H11N3O2) is a compound of interest due to its potential biological activities. It belongs to the benzotriazole family, which has been explored for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.22 g/mol

- Melting Point : 222–231 °C

- CAS Number : 306935-41-1

The biological activity of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a partial agonist at retinoid X receptors (RXR), influencing pathways related to cell proliferation and differentiation .

Biological Activities

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid exhibits several biological activities:

Anticancer Activity

Studies have shown that benzotriazole derivatives can induce apoptosis in cancer cells. Specifically:

- Cytotoxic Effects : The compound has demonstrated cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values indicate significant potency, suggesting its potential as an anticancer agent .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may also interact with GPCRs involved in metabolic regulation:

- GPR84 Activation : It has been suggested that compounds similar to 1-isopropyl benzotriazole derivatives activate GPR84, which is implicated in immune responses and metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzotriazole precursors. A reflux method using acetic acid and sodium acetate as catalysts is commonly employed (e.g., refluxing at 100–120°C for 3–5 hours). Reaction time and stoichiometric ratios of reagents significantly impact purity; excess sodium acetate (0.1 mol per 0.11 mol substrate) reduces byproduct formation . Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances crystallinity .

Q. How can researchers confirm the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include a low R-factor (<0.06) and mean C–C bond length deviations (e.g., 0.005 Å) to validate structural accuracy. Hydrogen bonding networks, such as N–H···O interactions between the carboxylic acid group and adjacent heterocycles, stabilize the crystal lattice .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Look for distinct signals: (i) δ ~12.5 ppm (carboxylic acid proton), (ii) δ 1.2–1.5 ppm (isopropyl methyl groups), and (iii) δ 7.5–8.5 ppm (benzotriazole aromatic protons).

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

- Mass Spectrometry : The molecular ion peak at m/z 217 (C₁₀H₁₁N₃O₂) and fragmentation patterns (e.g., loss of CO₂ at m/z 173) validate the molecular formula .

Advanced Research Questions

Q. What tautomeric or regiochemical considerations arise in the benzotriazole ring system, and how might these influence reactivity or biological activity?

- Methodological Answer : The 1,2,3-benzotriazole core exhibits tautomerism between N1–H and N2–H forms, which can affect electronic properties and binding interactions. Computational studies (e.g., DFT) can predict dominant tautomers. For example, the isopropyl group at N1 stabilizes the N1–H tautomer, directing electrophilic substitution to the C5-carboxylic acid position. This regioselectivity impacts derivatization strategies for biological assays .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across derivatives of this compound?

- Methodological Answer : Systematic comparative studies are critical:

- Solubility : Test in polar (DMF, DMSO) and aqueous buffers (pH 2–12) to identify pH-dependent solubility trends.

- Stability : Accelerated degradation studies under heat (40–60°C) and UV light exposure can reveal hydrolytic or photolytic decomposition pathways.

- Data Harmonization : Cross-validate results using orthogonal techniques (e.g., HPLC purity vs. NMR integration) to address discrepancies .

Q. What computational approaches are suitable for predicting the biological targets or pharmacokinetic profiles of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or proteases, leveraging the carboxylic acid group for hydrogen bonding.

- ADME Prediction : Tools like SwissADME estimate logP (≈1.5 for C₁₀H₁₁N₃O₂), suggesting moderate lipophilicity. The carboxylic acid moiety enhances aqueous solubility but may limit blood-brain barrier penetration .

Q. What strategies mitigate challenges in synthesizing novel derivatives, such as steric hindrance from the isopropyl group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.